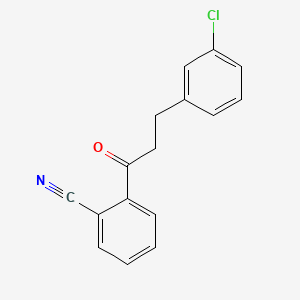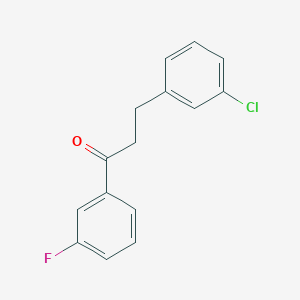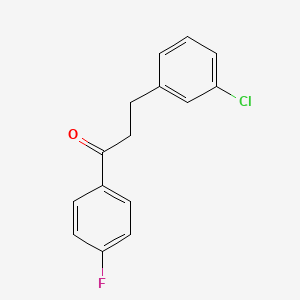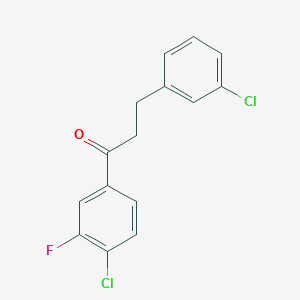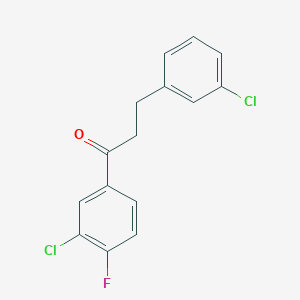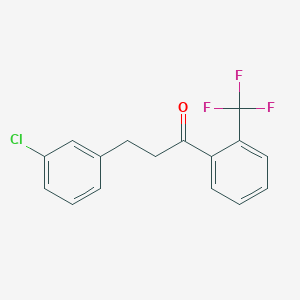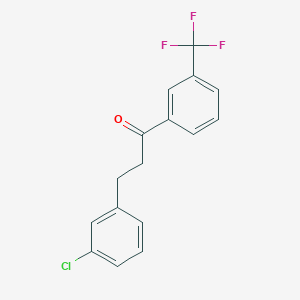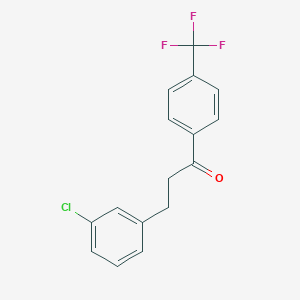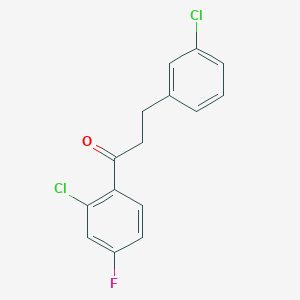
2',6'-Dichloro-3-(3-fluorophenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2’,6’-Dichloro-3-(3-fluorophenyl)propiophenone” is a chemical compound with the molecular formula C8H5Cl2FO . It is also known by other names such as 2’,6’-dichloro-3’-fluoroacetophenone, 1-2,6-dichloro-3-fluorophenyl ethanone, and 2,6-dichloro-3-fluoroacetophenone .
Molecular Structure Analysis
The molecular weight of “2’,6’-Dichloro-3-(3-fluorophenyl)propiophenone” is 207.03 g/mol . The InChI Key is VJBFZHHRVCPAPZ-UHFFFAOYSA-N . The SMILES string is CC(=O)C1=C(Cl)C=CC(F)=C1Cl .Physical And Chemical Properties Analysis
“2’,6’-Dichloro-3-(3-fluorophenyl)propiophenone” is a liquid at 20 degrees Celsius . It has a boiling point of 255 degrees Celsius and a flash point of 84 degrees Celsius . The specific gravity at 20/20 degrees Celsius is 1.40 , and the refractive index n20/D is 1.529 .Applications De Recherche Scientifique
1. Polymer Synthesis and Copolymerization
2',6'-Dichloro-3-(3-fluorophenyl)propiophenone has been involved in the synthesis of novel copolymers. For instance, electrophilic trisubstituted ethylenes incorporating this compound were used to create copolymers with styrene, showing high glass transition temperatures and substantial decrease in chain mobility due to high dipolar character (Kim et al., 1999).
2. Antimicrobial Applications
Research on the antimicrobial activity of compounds derived from 2',6'-Dichloro-3-(3-fluorophenyl)propiophenone showed promising results. Compounds synthesized from this chemical exhibited significant antibacterial activity against various microorganisms, indicating potential for development as novel antimicrobial agents (Arun et al., 2003).
3. Synthesis of Biologically Active Molecules
The compound has been used in the synthesis of new biologically active molecules, particularly in creating thiadiazolotriazinones with potential antibacterial properties. This suggests a wide range of applications in pharmaceuticals and medicine (Holla et al., 2003).
4. Improved Synthetic Routes for Monomers
2',6'-Dichloro-3-(3-fluorophenyl)propiophenone has been used in the development of improved synthetic routes for creating specific monomers. This application is particularly relevant in polymer science and material engineering (Baek & Harris, 2005).
5. Antipathogenic Activity
This compound has been used in synthesizing acylthioureas with notable anti-pathogenic activity. This research demonstrates its potential in developing new antimicrobial agents with antibiofilm properties, which could have significant implications in healthcare (Limban et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
1-(2,6-dichlorophenyl)-3-(3-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FO/c16-12-5-2-6-13(17)15(12)14(19)8-7-10-3-1-4-11(18)9-10/h1-6,9H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBQVJWZFPBGJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCC(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644556 |
Source


|
| Record name | 1-(2,6-Dichlorophenyl)-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898767-75-4 |
Source


|
| Record name | 1-Propanone, 1-(2,6-dichlorophenyl)-3-(3-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,6-Dichlorophenyl)-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





